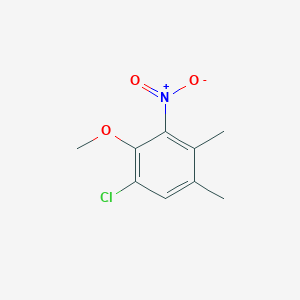

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene

Description

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene (CAS: 190908-14-6) is a polysubstituted benzene derivative featuring a chloro group at position 1, a methoxy group at position 2, a nitro group at position 3, and methyl groups at positions 4 and 5. Its molecular formula is C₉H₉ClNO₃, with a molecular weight of approximately 215.63 g/mol (calculated using standard atomic weights). This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of reference standards, impurities, and custom intermediates . It is supplied by Hubei Guoyun Furui Technology Co., Ltd., a prominent vendor for pharmaceutical and research institutions, underscoring its relevance in drug development pipelines .

Properties

IUPAC Name |

1-chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5-4-7(10)9(14-3)8(6(5)2)11(12)13/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWCECJJUFPZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)[N+](=O)[O-])OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene typically involves nitration of dimethylbenzene. The process includes the slow addition of dimethylbenzene to a mixture of sulfuric acid and concentrated nitric acid, with careful control of temperature and reaction speed . After the reaction, the product is purified through washing and neutralization.

Chemical Reactions Analysis

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a meta-director, and the methoxy group acts as an ortho-, para-director.

Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Medicine: Research into potential pharmaceutical applications, including drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, while the methoxy group, being an electron-donating group, activates the ring towards electrophilic substitution at the ortho- and para- positions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene distinguish it from analogous nitrobenzene derivatives. Below is a detailed comparison with key analogues:

Structural and Functional Group Analysis

Key Differences and Implications

Substituent Diversity: The target compound uniquely combines methoxy, methyl, and nitro groups, which collectively enhance steric bulk and electronic complexity. In contrast, 1,5-Dichloro-3-methoxy-2-nitrobenzene lacks methyl groups but features two chloro substituents, which may reduce solubility in polar solvents due to increased halogen-induced hydrophobicity .

Reactivity and Stability :

- The nitro group at position 3 in the target compound is meta to the chloro group, creating a distinct electronic environment compared to 1-Nitro-3-chlorobenzene , where the nitro group is ortho to chlorine. This positional difference alters electrophilic substitution patterns and stability under reaction conditions .

- The methoxy group (electron-donating) in the target compound may counterbalance the electron-withdrawing effects of the nitro and chloro groups, moderating reactivity compared to dichloro-nitrobenzenes like 1,4-dichloro-2-nitrobenzene .

Applications :

- The target compound’s pharmaceutical applications contrast with the industrial use of 1,4-dichloro-2-nitrobenzene , which is employed in dye and pesticide synthesis .

- 1,5-Dichloro-3-methoxy-2-nitrobenzene is restricted to R&D due to its specialized structure, highlighting the target compound’s broader utility in drug development .

Biological Activity

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene is an organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Biological Activity

This compound exhibits various biological activities that are of interest in pharmacological research.

Antimicrobial Activity

Research indicates that nitroaromatic compounds like this compound have demonstrated antimicrobial properties. A study highlighted that similar nitro compounds were effective against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several studies. For instance, the compound's derivatives have shown significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 19.4 µg/mL to 96.0 µg/mL, indicating their potential as anticancer agents .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MDA-MB-231 | 70.87 |

| Doxorubicin | MDA-MB-231 | 8.3 |

| E. transvaalense Extract | HeLa | 3.7 |

The mechanism by which this compound exerts its biological effects is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. These mechanisms are common among nitroaromatic compounds, which often disrupt cellular processes leading to cell death .

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

- Nitration of Methoxy-substituted Benzene: This involves introducing the nitro group into the benzene ring under controlled conditions.

- Friedel-Crafts Alkylation: Utilizing methyl iodide and anhydrous aluminum chloride to achieve the desired substitution pattern .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Anticancer Activity Study: A study investigated the effects of this compound on breast cancer cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics.

- Antimicrobial Efficacy: Research on related compounds showed promising results against resistant bacterial strains, indicating potential for use in antibiotic formulations.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene, and how can reaction yields be optimized?

- Methodological Answer :

- Step 1 : Start with a substituted benzene precursor (e.g., 1-chloro-2-methoxy-4,5-dimethylbenzene). Introduce the nitro group at position 3 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Step 2 : Monitor regioselectivity using TLC or HPLC, as steric hindrance from the 4,5-dimethyl groups may alter reaction kinetics .

- Yield Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation; implement local exhaust ventilation .

- Storage : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent photodegradation and nitro group reduction. Monitor stability via periodic NMR analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using substituent effects:

- Methoxy (δ ~3.8–4.0 ppm), nitro (deshielding at C3), and methyl groups (δ ~2.1–2.5 ppm) .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric stretch) and methoxy (1250–1050 cm⁻¹ C-O stretch) groups .

- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to verify molecular ion ([M+H]+) and isotopic chlorine patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,5-dimethyl groups influence electrophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The 4,5-dimethyl groups hinder attack at adjacent positions, directing electrophiles to less hindered sites (e.g., para to nitro).

- Electronic Effects : Nitro groups meta-direct electrophiles, but steric bulk may override this. Validate via computational modeling (DFT) to map electron density .

- Experimental Validation : Compare reaction outcomes with analogs lacking methyl groups (e.g., 1-chloro-2-methoxy-3-nitrobenzene) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected IR or NMR peaks)?

- Methodological Answer :

- Step 1 : Cross-validate with multiple techniques (e.g., 2D NMR for ambiguous couplings) .

- Step 2 : Compare experimental IR/NMR with computational predictions (e.g., Gaussian09 using B3LYP/6-31G*) .

- Step 3 : Isolate byproducts via preparative HPLC and characterize to identify impurities (e.g., degradation products from nitro group reduction) .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450). Focus on nitro and chloro groups as potential binding motifs .

- ADMET Prediction : Employ SwissADME to assess bioavailability and toxicity risks (e.g., nitro group hepatotoxicity) .

Q. What experimental designs assess the compound’s potential as a protease inhibitor?

- Methodological Answer :

- In Vitro Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to measure inhibition of trypsin-like proteases.

- Dose-Response Analysis : Calculate IC50 values under varying pH and temperature conditions to probe stability .

- Control Experiments : Test analogs without the nitro group to isolate its role in inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.